molecular formula C18H21N3O B5640690 4-piperidin-3-yl-N-(pyridin-2-ylmethyl)benzamide

4-piperidin-3-yl-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B5640690
M. Wt: 295.4 g/mol
InChI Key: GQAKMJQFOOWHKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-piperidin-3-yl-N-(pyridin-2-ylmethyl)benzamide involves versatile precursors and methodologies. For example, Ahmed E. M. Mekky et al. (2021) describe efficient procedures for synthesizing piperazine-linked bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) using bis(benzofuran-enaminone) hybrid as a key intermediate, showcasing a method that could be applicable to similar compounds (Mekky et al., 2021).

Molecular Structure Analysis

The molecular structure of related N-(pyridin-2-ylmethyl)benzamide derivatives has been explored through crystallography and Hirshfeld surface analysis. G. Artheswari et al. (2019) provided insights into the molecular orientation of such compounds, detailing the inclination between the pyridine and benzene rings, which is crucial for understanding the molecular geometry and potential intermolecular interactions of 4-piperidin-3-yl-N-(pyridin-2-ylmethyl)benzamide (Artheswari, Maheshwaran, & Gautham, 2019).

Chemical Reactions and Properties

The compound's chemical reactivity and properties can be inferred from related research. For instance, the work by V. Topuzyan et al. (2013) on the reaction of 4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one with piperidin-2-ylmethanamine presents a relevant example of the chemical transformations that similar compounds undergo, providing a basis for understanding the chemical behavior of 4-piperidin-3-yl-N-(pyridin-2-ylmethyl)benzamide (Topuzyan et al., 2013).

Physical Properties Analysis

The physical properties of a compound are fundamental for its characterization and application. Although specific studies on 4-piperidin-3-yl-N-(pyridin-2-ylmethyl)benzamide's physical properties were not found, research on similar compounds, such as those by N. Desai et al. (2016), can provide insights into solubility, melting points, and stability, which are crucial for handling and application in various scientific fields (Desai, Makwana, & Senta, 2016).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity with other compounds, stability under different conditions, and potential for further functionalization, is essential for the application of 4-piperidin-3-yl-N-(pyridin-2-ylmethyl)benzamide in synthesis and material science. Studies like those by S. Bollinger et al. (2015) on the synthesis and structure-activity relationships of similar compounds can offer valuable information on the chemical properties that define reactivity and potential applications (Bollinger et al., 2015).

Mechanism of Action

The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development . Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .

Future Directions

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name

4-piperidin-3-yl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c22-18(21-13-17-5-1-2-11-20-17)15-8-6-14(7-9-15)16-4-3-10-19-12-16/h1-2,5-9,11,16,19H,3-4,10,12-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAKMJQFOOWHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-piperidin-3-yl-N-(pyridin-2-ylmethyl)benzamide

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